

# 5-Methyl-2-furonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-Methyl-2-furonitrile

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## Abstract

This technical guide provides an in-depth overview of **5-Methyl-2-furonitrile**, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document covers the historical discovery and synthesis of the molecule, detailed modern experimental protocols for its preparation, and a thorough characterization of its physicochemical and spectroscopic properties. Quantitative data is presented in structured tables for clarity, and key synthetic pathways are visualized using process flow diagrams.

## Introduction

**5-Methyl-2-furonitrile**, also known as 5-methylfuran-2-carbonitrile, is a furan derivative characterized by a methyl group at the 5-position and a nitrile group at the 2-position of the furan ring. The furan moiety is a common scaffold in a variety of biologically active compounds and natural products.<sup>[1]</sup> The introduction of a nitrile group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making **5-Methyl-2-furonitrile** an interesting building block for drug discovery and a target for synthetic methodology development.

## History and Discovery

The first documented synthesis of **5-Methyl-2-furonitrile** appears to be in a 1930 publication in *Chemische Berichte* by Reichstein.<sup>[2]</sup> This early work laid the foundation for the exploration of furan chemistry. The historical context of furan chemistry dates back to 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele.<sup>[1]</sup> The early 20th century saw significant advancements in the synthesis and understanding of furan derivatives, driven by the availability of furfural from agricultural byproducts.<sup>[1]</sup>

## Physicochemical Properties

**5-Methyl-2-furonitrile** is a colorless to yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
Molecular Weight	107.11 g/mol	<sup>[3]</sup> <sup>[4]</sup> <sup>[5]</sup>
CAS Number	13714-86-8	<sup>[4]</sup> <sup>[5]</sup>
Boiling Point	173-176 °C	<sup>[4]</sup>
Density	1.02 g/mL at 25 °C	<sup>[4]</sup>
Refractive Index (n <sub>20/D</sub> )	1.484	<sup>[4]</sup>
Flash Point	59.4 °C	<sup>[4]</sup>

## Synthesis of 5-Methyl-2-furonitrile

Several synthetic routes to **5-Methyl-2-furonitrile** have been developed, starting from readily available precursors. A common and effective method involves the conversion of 5-methylfurfural.

### Synthesis from 5-Methylfurfural via Oxime Dehydration

This two-step synthesis involves the formation of 5-methylfurfural oxime, followed by its dehydration to the nitrile.

Step 1: Synthesis of 5-Methylfurfural

A detailed, well-established procedure for the synthesis of 5-methylfurfural from sucrose is available in Organic Syntheses.[6]

#### Experimental Protocol: Synthesis of 5-Methylfurfural[6]

- In a 12-L round-bottomed flask equipped with a thermometer and a bent glass tube, 6 L of 32% hydrochloric acid is heated to 50°C.
- 1 kg of powdered sugar is dissolved in the warm acid with shaking.
- The solution is rapidly heated to 70–72°C and maintained at this temperature for ten minutes.
- The hot solution is immediately poured onto 3 kg of cracked ice in a large earthenware crock.
- Once cooled to room temperature, 600 g of stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) is added, and the mixture is stirred for ten minutes, then left to stand for 24 hours.
- The resulting mixture is filtered with suction to remove humus, which is then washed with water and benzene.
- The filtrate is extracted with benzene.
- The combined benzene extracts are washed with 5% sodium carbonate solution and then with water.
- The benzene solution is dried over anhydrous magnesium or sodium sulfate.
- Benzene is removed by distillation.
- The residue is purified by vacuum distillation to yield 5-methylfurfural (boiling point 83–85°C at 15 mm Hg).

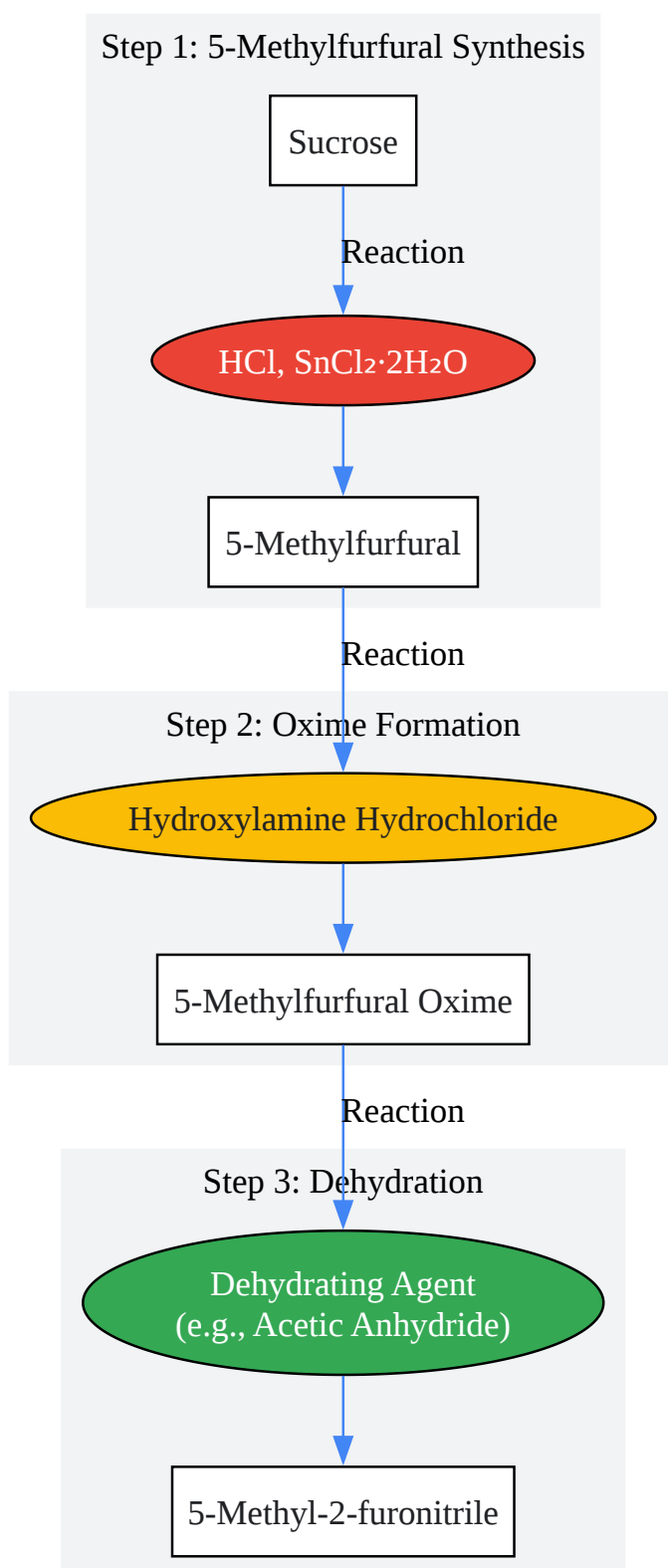
#### Step 2: Conversion of 5-Methylfurfural to **5-Methyl-2-furonitrile**

The aldehyde is first converted to its oxime, which is then dehydrated to the nitrile.

Experimental Protocol: Synthesis of **5-Methyl-2-furonitrile**

- Oxime Formation:
  - To a solution of 5-methylfurfural (1 equivalent) in ethanol, an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) is added.
  - The mixture is stirred at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
  - The reaction mixture is diluted with water and extracted with diethyl ether.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 5-methylfurfural oxime.
- Dehydration of the Oxime:
  - The crude 5-methylfurfural oxime is dissolved in a suitable solvent such as acetic anhydride or treated with a dehydrating agent like thionyl chloride or phosphorus pentoxide.
  - The reaction is heated, and the progress is monitored by TLC.
  - Upon completion, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution.
  - The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
  - The organic layer is washed, dried, and concentrated.
  - The crude **5-Methyl-2-furonitrile** is purified by vacuum distillation or column chromatography.

Logical Workflow for the Synthesis of **5-Methyl-2-furonitrile** from 5-Methylfurfural



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Caption: Synthetic pathway from sucrose to **5-Methyl-2-furonitrile**.

## Spectroscopic Characterization

The structure of **5-Methyl-2-furonitrile** can be unequivocally confirmed by a combination of spectroscopic techniques.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **5-Methyl-2-furonitrile** is expected to show three distinct signals corresponding to the methyl protons and the two furan ring protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.1	d	1H	H-3
~6.2	d	1H	H-4
~2.4	s	3H	-CH <sub>3</sub>

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum will display six signals, corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)	Assignment
~158	C-5
~135	C-2
~125	C-3
~110	C-4
~115	-C≡N
~14	-CH <sub>3</sub>

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and spectrometer frequency.[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Methyl-2-furonitrile** is characterized by a strong, sharp absorption band for the nitrile group.[\[10\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong, Sharp	C≡N stretch
~3100	Medium	=C-H stretch (furan)
~2950	Medium	C-H stretch (methyl)
~1600, ~1500	Medium	C=C stretch (furan)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **5-Methyl-2-furonitrile** will show a molecular ion peak (M<sup>+</sup>) at m/z = 107. Common fragmentation patterns for furans include the loss of CO and cleavage of the ring.

m/z	Proposed Fragment
107	[C <sub>6</sub> H <sub>5</sub> NO] <sup>+</sup> (Molecular Ion)
106	[M-H] <sup>+</sup>
79	[M-CO] <sup>+</sup>
78	[M-HCN] <sup>+</sup>

## Potential Applications

While extensive applications of **5-Methyl-2-furonitrile** are not yet established, its structure suggests potential utility in several areas of chemical research and development:

- Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic activities. The furan scaffold is present in numerous drugs, and the nitrile group can act as a key pharmacophore or be transformed into other functional groups.
- Materials Science: As a monomer or precursor for the synthesis of novel polymers and functional materials.

## Conclusion

**5-Methyl-2-furonitrile** is a synthetically accessible furan derivative with a rich history rooted in the early explorations of furan chemistry. This guide has provided a detailed overview of its discovery, synthesis, and comprehensive characterization. The presented experimental protocols and spectroscopic data serve as a valuable resource for researchers and scientists working with this compound, facilitating its use in the development of new pharmaceuticals and materials.

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